1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)-
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Overview
Description
1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylic acid with methanamine in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized triazole derivatives .
Scientific Research Applications
1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with similar applications but differing in the position of nitrogen atoms in the ring.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its use in the synthesis of energetic salts and as a nitrogen-rich cation.
Uniqueness
1H-1,2,4-Triazole-5-methanamine, 3-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential as a pharmaceutical agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H12N4O/c1-15-8-5-3-2-4-7(8)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChI Key |
WCRDJELQKLPBGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=N2)CN |
Origin of Product |
United States |
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